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L-Alanine-13C3

Solid-State NMR Structural Biology Dipolar Recoupling

L-Alanine-13C3 is the definitive uniformly 13C3-labeled tracer delivering an M+3 mass shift for unambiguous quantification against endogenous alanine backgrounds. Only the uniform 13C3 isotopomer preserves the complete carbon skeleton through PDH and PC pathways, enabling definitive flux partitioning at the pyruvate node. Essential for DRAWS solid-state NMR, where the three-spin 13C system is structurally required for internuclear distance measurements via dipolar recoupling. Choose L-Alanine-13C3 when analytical fidelity is non-negotiable.

Molecular Formula C3H7NO2
Molecular Weight 92.072 g/mol
CAS No. 100108-77-8
Cat. No. B104464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine-13C3
CAS100108-77-8
SynonymsL-Alanine-1,2,3-13C3
Molecular FormulaC3H7NO2
Molecular Weight92.072 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1
InChIKeyQNAYBMKLOCPYGJ-GCCOVPGMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine-13C3 (CAS 100108-77-8): Uniformly 13C-Labeled Amino Acid for High-Resolution Metabolic Tracing and NMR Structural Analysis


L-Alanine-13C3 is a stable isotope-labeled amino acid wherein all three carbon atoms of the L-alanine molecule are enriched with the carbon-13 isotope (98 atom% 13C, molecular formula 13C3H7NO2) . The compound retains the native stereochemistry of L-alanine (optical activity [α]25/D +14.5°, c = 2 in 1 M HCl) and exhibits a characteristic mass shift of M+3 relative to unlabeled L-alanine [1]. As a uniformly 13C-labeled tracer, L-Alanine-13C3 enables unambiguous tracking of carbon flux through metabolic pathways and serves as a robust internal standard for quantitative mass spectrometry .

Why Unlabeled L-Alanine or Singly 13C-Labeled Analogs Cannot Substitute for L-Alanine-13C3 in Quantitative Flux and Structural Studies


Generic substitution of L-Alanine-13C3 with unlabeled L-alanine, singly labeled variants (e.g., L-Alanine-1-13C or L-Alanine-3-13C), or even dual-labeled L-Alanine-2,3-13C2 results in fundamental analytical deficiencies [1]. Unlabeled L-alanine is indistinguishable from endogenous alanine, precluding its use as an internal standard or tracer in complex biological matrices [2]. Singly or doubly labeled isotopomers generate incomplete 13C enrichment patterns that fail to capture the full carbon skeleton during metabolic flux analysis, thereby obscuring critical pathway branch points such as pyruvate carboxylation versus decarboxylation [3]. In solid-state NMR, only uniformly 13C3-labeled alanine provides the requisite three-spin system for accurate internuclear distance measurements via dipolar recoupling techniques, a capability absent in position-specific labeled analogs [4].

Quantitative Evidence Differentiating L-Alanine-13C3 from Singly-, Doubly-, and Unlabeled Analogs in Analytical and Structural Applications


Uniform 13C3 Labeling Enables Internuclear Distance Measurements in Solid-State NMR That Position-Specific Analogs Cannot Support

L-Alanine-13C3 serves as a model three-spin system in solid-state NMR for deriving internuclear distances via dipolar recoupling two-dimensional techniques. In the DRAWS (Dipolar Recoupling with a Windowless Sequence) experiment, the uniformly 13C3-labeled compound produces negative cross-peaks in the 2D spectrum, and internuclear distances are derived by comparing experimental cross-peak buildup curves with numerical simulations [1]. Singly labeled analogs (e.g., L-Alanine-1-13C or L-Alanine-3-13C) constitute only two-spin or isolated spin systems and cannot generate the indirect coherence-transfer mechanisms necessary for three-spin distance measurements. L-Alanine-2,3-13C2 provides a partial two-spin system but lacks the third 13C nucleus required for complete three-spin analysis [2].

Solid-State NMR Structural Biology Dipolar Recoupling

L-Alanine-13C3 Demonstrates Quantifiable Differentiation from Singly- and Doubly-Labeled Analogs in GC-APCI-TOFMS Isotopomer Analysis

In a validated GC-APCI-TOFMS protocol for alanine isotopomer quantification, L-Alanine-13C3 (97.6% 13C purity) was directly compared against unlabeled L-alanine, L-Alanine-1-13C (99% 13C), L-Alanine-3-13C (99% 13C), and L-Alanine-1,2-13C2 (99.2% 13C) across four defined mixture concentrations . The protocol explicitly demonstrates that L-Alanine-13C3 is chromatographically and mass-spectrometrically resolved from all other isotopomers, enabling its use as a distinct internal standard or tracer. In Mixture 1, L-Alanine-13C3 was quantified at 0.781 µM, whereas unlabeled L-alanine was present at 50.000 µM, L-Alanine-1-13C at 12.500 µM, and L-Alanine-3-13C at 12.500 µM [1].

GC-APCI-TOFMS Isotopomer Quantification Metabolomics

Uniform 13C3 Labeling Provides Complete Carbon Skeleton Tracing in Metabolic Flux Analysis, Overcoming Limitations of Singly-Labeled Tracers

In 13C metabolic flux analysis (13C-MFA), uniformly labeled tracers such as L-Alanine [U-13C3] are essential for resolving metabolic branch points that position-specific labels cannot discriminate. When L-Alanine [U-13C3] is administered, the 13C label traverses the entire alanine carbon skeleton, enabling tracking of carbon flow through pyruvate into the TCA cycle via both pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC) pathways [1]. Singly labeled L-Alanine-1-13C, in contrast, loses its 13C label upon decarboxylation to acetyl-CoA (via PDH), rendering it incapable of tracing flux through this critical branch point. L-Alanine-3-13C, labeled only at the methyl position, provides limited information on pyruvate metabolism and fails to capture flux partitioning at the pyruvate node [2].

Metabolic Flux Analysis 13C-MFA Cancer Metabolism

L-Alanine-13C3 Enables Isotope Dilution Mass Spectrometry with a +3 Da Mass Shift That Is Unambiguously Resolved from Endogenous Alanine

L-Alanine-13C3 serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of alanine in biological matrices via LC-MS/MS. The uniform incorporation of three 13C atoms yields a net mass shift of +3 Da (M+3) relative to unlabeled endogenous alanine (M) . This +3 Da shift ensures that the internal standard signal is completely resolved from the natural isotopic envelope of unlabeled alanine, which contains approximately 1.1% natural abundance 13C contributing primarily to M+1 and M+2 peaks [1]. Singly labeled L-Alanine-1-13C (M+1) is insufficient as an internal standard because its signal overlaps with the naturally occurring M+1 isotopic peak of unlabeled alanine, introducing systematic quantification errors unless mathematically corrected. The +3 Da shift of L-Alanine-13C3 eliminates this spectral overlap concern [2].

Isotope Dilution Mass Spectrometry LC-MS/MS Quantitative Bioanalysis

L-Alanine-13C3 Enables In Vivo Gluconeogenesis Tracking in Zebrafish Embryos via LC-MS Isotope Tracing

In a 2024 study published in PMC, L-Alanine-13C3 was injected into zebrafish embryos to track gluconeogenic flux during early development (12 to 36 hours post-fertilization) using LC-MS-based isotope tracking [1]. The uniformly 13C3-labeled alanine served as a gluconeogenic substrate, and the incorporation of 13C label into glucose was quantified. The study specifically used alanine-13C3-injected samples as the reference baseline (assigned the third-highest value among samples) to demonstrate relative glucose production levels across different developmental stages [2]. Unlabeled alanine or singly labeled analogs would not permit unambiguous assignment of newly synthesized glucose from pre-existing glucose pools in this complex in vivo system.

In Vivo Metabolic Tracing Gluconeogenesis Developmental Biology

L-Alanine-13C3 Provides a Distinct Orthogonal View in Metabolic Flux Analysis Compared to Standard U-13C6 Glucose or U-13C5 Glutamine Tracers

In metabolic flux analysis (MFA), L-Alanine [U-13C3] provides a distinct orthogonal perspective on cellular metabolism that complements the standard workhorse tracers Glucose [U-13C6] and Glutamine [U-13C5] [1]. While U-13C6 glucose primarily interrogates glycolysis and the pentose phosphate pathway, and U-13C5 glutamine probes glutaminolysis and reductive carboxylation, L-Alanine [U-13C3] specifically targets the pyruvate node—a critical metabolic intersection connecting glycolysis, gluconeogenesis, and the TCA cycle [2]. The use of L-Alanine-13C3 as a tracer resolves flux through pyruvate carboxylase (PC) versus pyruvate dehydrogenase (PDH) with greater precision than glucose-derived labeling patterns alone, because alanine directly feeds into the pyruvate pool without intermediate glycolytic steps that can confound interpretation [3].

Metabolic Flux Analysis Tracer Orthogonality Cancer Metabolism

Validated Application Scenarios Where L-Alanine-13C3 Is the Required Compound per Quantitative Evidence


Solid-State NMR Structural Determination of Polycrystalline Amino Acids and Peptides Requiring Three-Spin Dipolar Recoupling

As demonstrated in the DRAWS (Dipolar Recoupling with a Windowless Sequence) solid-state NMR experiments, L-Alanine-13C3 provides the essential three-spin system for deriving internuclear distances via 2D dipolar recoupling techniques [1]. Singly or doubly labeled alanine analogs are structurally incapable of generating the indirect coherence-transfer mechanisms required for this analysis. This application is critical for structural biologists studying crystalline amino acid packing, peptide conformations, and the validation of computational structural models [2].

Quantitative LC-MS/MS Bioanalysis of Alanine in Plasma, Tissues, or Cell Culture Using Isotope Dilution with M+3 Internal Standard

L-Alanine-13C3 is the preferred internal standard for quantitative alanine analysis in complex biological matrices. Its +3 Da mass shift completely separates its signal from the natural isotopic envelope of endogenous alanine, enabling accurate quantification without the need for mathematical isotopic correction algorithms [1]. This application is essential in clinical metabolomics, pharmaceutical bioanalysis, and nutritional studies where precise alanine measurements are required for diagnostic or regulatory purposes [2].

13C Metabolic Flux Analysis (13C-MFA) of Pyruvate Node Metabolism in Cancer, Diabetes, or Inborn Errors of Metabolism Research

L-Alanine-13C3 is a uniquely informative tracer for resolving flux partitioning at the pyruvate metabolic node—specifically, the balance between pyruvate dehydrogenase (PDH)-mediated entry into the TCA cycle and pyruvate carboxylase (PC)-mediated anaplerosis [1]. Uniform 13C3 labeling ensures that the entire carbon skeleton is traceable through both pathways, a capability that singly labeled L-Alanine-1-13C (label lost upon decarboxylation) and L-Alanine-3-13C (only methyl carbon labeled) cannot provide. This application is critical for understanding metabolic reprogramming in cancer, hepatic gluconeogenesis in diabetes, and mitochondrial dysfunction in metabolic disorders [2].

In Vivo Gluconeogenesis and Amino Acid Catabolism Tracing in Zebrafish, Rodent, or Cell Culture Models

L-Alanine-13C3 enables unambiguous tracking of gluconeogenic flux from alanine to glucose in living systems, as validated in zebrafish embryo studies using LC-MS-based isotope tracking [1]. The uniform 13C3 label permits definitive assignment of newly synthesized glucose in the presence of substantial endogenous glucose pools. This application is essential for developmental biologists studying nutrient utilization during embryogenesis, physiologists investigating hepatic glucose output, and pharmacologists evaluating the metabolic effects of drug candidates on gluconeogenesis [2].

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